Ethyl 5-nitro-2-furoate
Overview
Description
Ethyl 5-nitro-2-furoate is an organic compound with the molecular formula C7H7NO5. It is a colorless to light yellow liquid with a special aroma at room temperature . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Ethyl 5-nitro-2-furoate is typically synthesized through a two-step process:
Nitration of 2-furfuric acid: 2-furfuric acid reacts with nitric acid to produce the nitrate ester of 2-furfuric acid.
Esterification: The nitrate ester then reacts with a terminal base, such as sodium hydroxide, in a sodium carbonate solution to generate this compound.
Chemical Reactions Analysis
Ethyl 5-nitro-2-furoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivative.
Substitution: It can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 5-nitro-2-furoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of nitro compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-nitro-2-furoate involves its interaction with molecular targets and pathways in biological systems. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and affect various biochemical pathways .
Comparison with Similar Compounds
Ethyl 5-nitro-2-furoate can be compared with other similar compounds, such as:
- Ethyl 5-nitrofuran-2-carboxylate
- 5-Nitro-2-furoic acid ethyl ester
- Ethyl 5-nitropyromucate
These compounds share similar structural features but may differ in their reactivity and applications. This compound is unique due to its specific combination of functional groups and its versatility in various chemical reactions .
Properties
IUPAC Name |
ethyl 5-nitrofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXLAQKIHVFIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241409 | |
Record name | 2-Furoic acid, 5-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943-37-3 | |
Record name | Ethyl 5-nitro-2-furoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furoic acid, 5-nitro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 943-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 943-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Furoic acid, 5-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-nitro-2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 5-nitro-2-furoate in the synthesis of biologically active compounds?
A1: this compound serves as a crucial starting material in the synthesis of various compounds with potential biological activities. [, ] For example, it acts as a precursor in synthesizing derivatives of 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid. [] These derivatives have shown promising anti-inflammatory and anti-allergic activities. []
Q2: Can you explain the significance of using this compound in the synthesis of radiolabeled compounds?
A2: The provided research highlights the use of this compound in the synthesis of 2,4-diacetylamino-6-(5-nitro-2-furyl)-1,3,5-triazine-6-14C. [] This radiolabeled compound is derived from this compound by a multistep synthesis that involves reacting it with biguanide after nitration and esterification steps. [] The ability to incorporate a radiolabel like carbon-14 makes it valuable for studying the compound's metabolism, distribution, and pharmacokinetics in biological systems. []
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